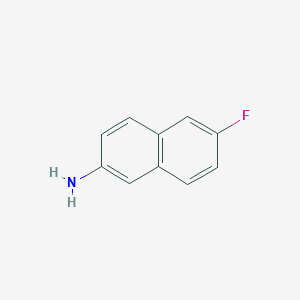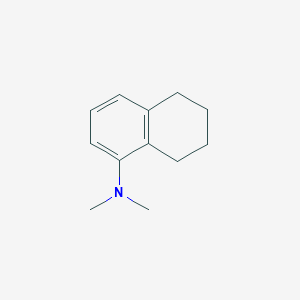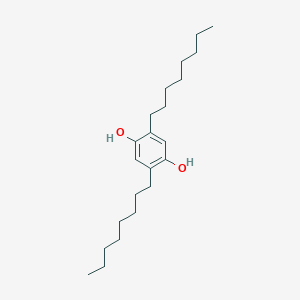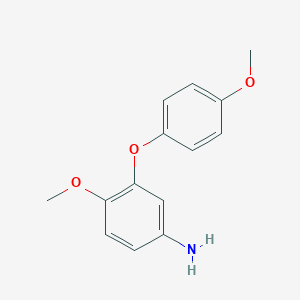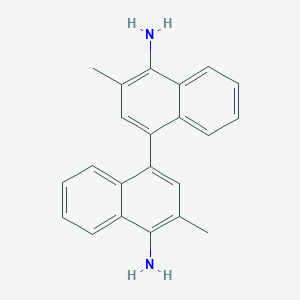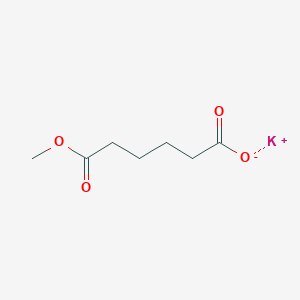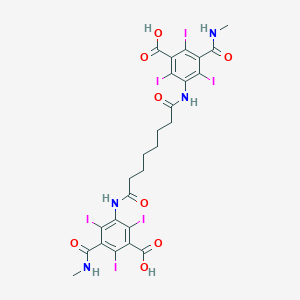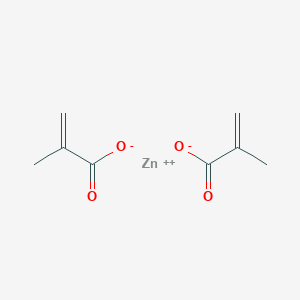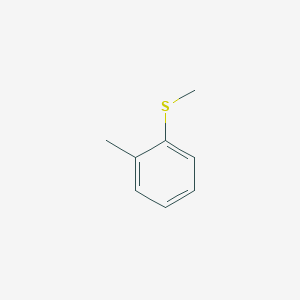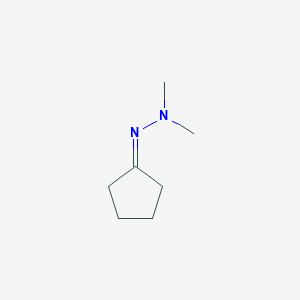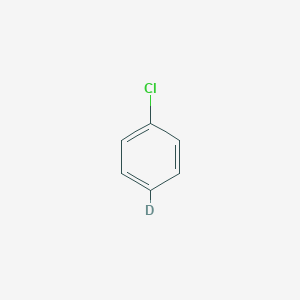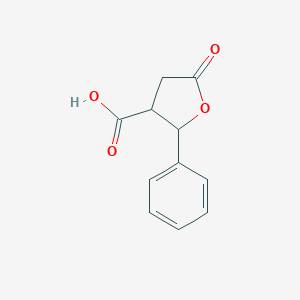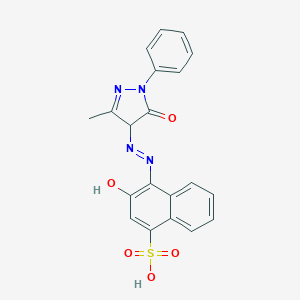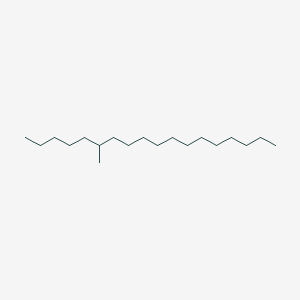
6-Methyloctadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyloctadecane is a long-chain hydrocarbon that has been the subject of scientific research due to its unique properties and potential applications. This compound is a branched alkane with the molecular formula C19H40, and it has a melting point of 30-32°C and a boiling point of 345-347°C.
Mécanisme D'action
The mechanism of action of 6-Methyloctadecane is not fully understood, but it is believed to interact with cell membranes and affect their fluidity and permeability. It has also been suggested that it may modulate various signaling pathways and gene expression, leading to its potential therapeutic effects.
Effets Biochimiques Et Physiologiques
6-Methyloctadecane has been shown to have various biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. It has also been shown to modulate lipid metabolism and improve insulin sensitivity in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-Methyloctadecane in lab experiments include its high purity, stability, and low toxicity. However, its high melting and boiling points make it difficult to handle, and its low solubility in water limits its use in aqueous systems.
Orientations Futures
Future research on 6-Methyloctadecane should focus on elucidating its mechanism of action and identifying its potential therapeutic targets. It should also explore its applications in other fields such as energy storage and environmental remediation. Finally, more studies are needed to understand the potential risks and environmental impact of this compound.
Méthodes De Synthèse
The synthesis of 6-Methyloctadecane can be achieved through various methods, including catalytic hydrogenation, Grignard reaction, and Wurtz coupling. The most commonly used method is catalytic hydrogenation, which involves the hydrogenation of olefinic compounds under high pressure and temperature using a catalyst such as palladium or platinum. This method yields high purity and high yield of 6-Methyloctadecane.
Applications De Recherche Scientifique
6-Methyloctadecane has been extensively studied for its potential applications in various fields, including material science, biochemistry, and pharmacology. In material science, it has been used as a lubricant and a surfactant due to its unique physical properties. In biochemistry, it has been studied as a model compound for understanding the behavior of long-chain hydrocarbons in biological systems. In pharmacology, it has been investigated for its potential therapeutic effects on various diseases such as cancer and inflammation.
Propriétés
Numéro CAS |
10544-96-4 |
|---|---|
Nom du produit |
6-Methyloctadecane |
Formule moléculaire |
C19H40 |
Poids moléculaire |
268.5 g/mol |
Nom IUPAC |
6-methyloctadecane |
InChI |
InChI=1S/C19H40/c1-4-6-8-9-10-11-12-13-14-16-18-19(3)17-15-7-5-2/h19H,4-18H2,1-3H3 |
Clé InChI |
MMQAZWNADBJFCD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC(C)CCCCC |
SMILES canonique |
CCCCCCCCCCCCC(C)CCCCC |
Synonymes |
6-methyloctadecane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



